Lower Computed Lipophilicity (XLogP3-AA 0.3 vs. 0.7) of the 1,6-Isomer Relative to the 1,8-Isomer
The 2,3-dihydro-1,6-naphthyridin-4(1H)-one scaffold exhibits a computed XLogP3-AA of 0.3, which is 0.4 log units lower than the 0.7 value calculated for the 2,3-dihydro-1,8-naphthyridin-4(1H)-one regioisomer [1][2]. This ~2.5-fold difference in predicted octanol–water partition coefficient indicates that the 1,6-isomer is significantly more hydrophilic, which translates to earlier elution in reversed-phase HPLC and distinct solubility profiles in aqueous formulation buffers [1][2].
| Evidence Dimension | XLogP3-AA (computed octanol–water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3 |
| Comparator Or Baseline | 2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS 676515-33-6): XLogP3-AA = 0.7 |
| Quantified Difference | ΔXLogP3-AA = 0.4 log units (~2.5-fold difference in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2024.11.20 |
Why This Matters
A 0.4 log-unit difference in XLogP3-AA is sufficient to alter HPLC retention time and aqueous solubility, which directly impacts purification workflows, assay compatibility, and early ADME profiling—making the two isomers non-interchangeable in any quantitative pharmacological or analytical protocol.
- [1] PubChem Compound Summary for CID 83479382, 2,3-dihydro-1,6-naphthyridin-4(1H)-one. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 19890880, 2,3-dihydro-1,8-naphthyridin-4(1H)-one. National Center for Biotechnology Information (2025). View Source
